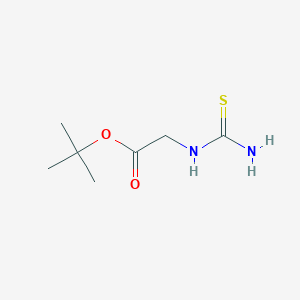

tert-Butyl 2-thioureidoacetate

概要

説明

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . They are known for their stability and are commonly used in organic synthesis .

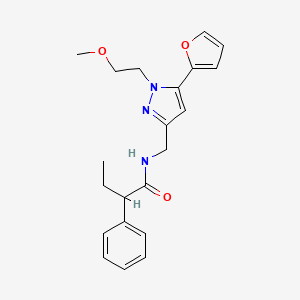

Molecular Structure Analysis

Tert-butyl compounds typically have a tetrahedral geometry around the central carbon atom . The exact molecular structure of “tert-Butyl 2-thioureidoacetate” would depend on the specific arrangement of atoms in the molecule.

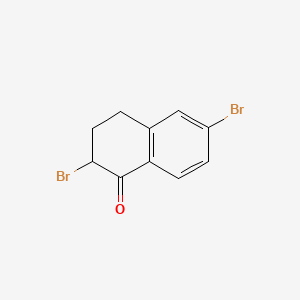

Chemical Reactions Analysis

Tert-butyl compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “tert-Butyl 2-thioureidoacetate” would undergo would depend on its exact molecular structure.

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have low polarity and are often liquids at room temperature . They are usually soluble in organic solvents but have low solubility in water .

科学的研究の応用

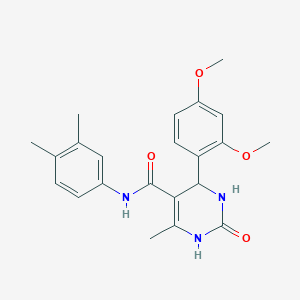

Stereoselective Synthesis

The reagent derived from tert-butyl thioacetate, specifically tert-butyldimethylenolsilane, shows promise for highly stereoselective chelation-controlled additions. This process is notably applied in the synthesis of complex molecules like 1β-methylthienamycin, an intermediate in drug synthesis. The method overcomes limitations of the corresponding acetate, highlighting the compound's utility in stereoselective synthetic chemistry (Gennari & Cozzi, 1988).

Preparation of Guanidines

N,N′-di-(tert-butoxycarbonyl)thiourea, a related compound, serves efficiently in bis-Boc protected guanidine formation, showcasing its role in the preparation of amino compounds. This method stands out for its efficacy with compounds that are either sterically or electronically deactivated (Kim & Qian, 1993).

Acid Proliferation Concept

tert-Butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate illustrates an innovative acid proliferation concept through autocatalytic fragmentation. This approach leads to geometric progression in acid concentration, underscoring the compound's potential in developing new chemical processes (Ichimura, Arimitsu, & Kudo, 1995).

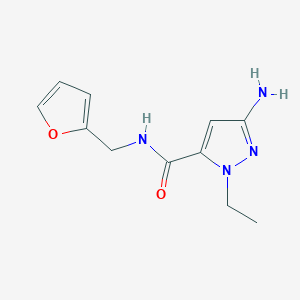

Synthesis of Chiral Thioureas

A new class of primary amine-thioureas based on tert-butyl esters of natural amino acids demonstrates significant potential as organocatalysts in Michael additions. This synthesis approach utilizes low-cost, commercially available tert-butyl esters, highlighting the importance of these esters as chiral building blocks for constructing novel chiral thioureas with high enantioselectivity (Kokotos & Kokotos, 2009).

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide, yielding tert-butyl tert-butanethiosulfinate with high enantiomeric excess, marks a significant advancement. This oxidation method, employing H2O2 and VO(acac)2, demonstrates the compound's role in synthesizing chiral tert-butanesulfinyl compounds through stereospecific nucleophilic displacement (Cogan et al., 1998).

作用機序

Target of Action

It’s worth noting that compounds with a tert-butyl group have been found to interact with several targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, and calcium ion regulation .

Mode of Action

Compounds with a tert-butyl group are known for their unique reactivity patterns . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .

Biochemical Pathways

The tert-butyl group has implications in biosynthetic and biodegradation pathways . It’s also worth noting that the tert-butyl group can be used in chemical transformations, highlighting its potential role in various biochemical pathways .

Result of Action

The tert-butyl group’s unique reactivity pattern can lead to various molecular and cellular changes . For instance, the tert-butyl group’s ability to abstract acidic protons can potentially alter the pH within cells, affecting various cellular processes .

Action Environment

The action, efficacy, and stability of Tert-Butyl 2-Thioureidoacetate can be influenced by various environmental factors. For instance, the solvent used can affect the tert-butyl group’s reactivity . Furthermore, the presence of other compounds can also influence the action of Tert-Butyl 2-Thioureidoacetate .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-(carbamothioylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXXOFIKUSXAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-thioureidoacetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)

![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)